1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide
Description
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide is a complex organic compound with the molecular formula C18H21FN4O5S and a molecular weight of 424.4465 This compound is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a fluorobenzyl moiety
Properties
Molecular Formula |
C18H21FN4O5S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H21FN4O5S/c1-11-15(17(25)22-18(26)21-11)29(27,28)23-8-2-3-13(10-23)16(24)20-9-12-4-6-14(19)7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,20,24)(H2,21,22,25,26) |
InChI Key |
XZKSUTULHDSNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the 2,4-dihydroxy-6-methylpyrimidine core.
Sulfonylation: The pyrimidine core is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperidine ring formation: The piperidine ring is synthesized separately and then coupled with the sulfonylated pyrimidine intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety, using reagents such as sodium azide or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide exhibit various biological activities, including:
- Anticancer Properties
- Antimicrobial Activity
- Enzyme Inhibition
Anticancer Evaluation
A study focused on designing molecular hybrids of sulfonamide derivatives indicated that compounds with similar structures to 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide showed significant cytotoxic effects against several human cancer cell lines. These compounds were evaluated using quantitative structure–activity relationship (QSAR) methods to predict their anticancer efficacy .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Colon Cancer | 12.5 | Apoptosis Induction |
| Compound B | Breast Cancer | 15.0 | Cell Cycle Arrest |
Antimicrobial Studies
Research on the antimicrobial efficacy of sulfonamide derivatives revealed that compounds structurally related to 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide exhibited potent activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that the compound could be a candidate for developing new antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
Mechanism of Action
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action .
Comparison with Similar Compounds
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide: This compound has a similar pyrimidine and sulfonyl structure but differs in the substituent on the piperidine ring.
1-((2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl)piperidine-3-carboxylic acid: This compound lacks the fluorobenzyl group and has a carboxylic acid functional group instead.
The uniqueness of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
- Sulfonyl Group : Enhances reactivity and potential for enzyme inhibition.
- Piperidine Ring : Associated with various pharmacological activities.
Molecular Formula : C18H22N4O5S
Molecular Weight : 406.5 g/mol
IUPAC Name : N-benzyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity.
Key Pathways Involved
- Enzyme Inhibition : Compounds like this one have been shown to inhibit various enzymes, including acetylcholinesterase and α-glucosidase, which are crucial in metabolic pathways related to diabetes and neurodegenerative diseases .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related conditions .
Antidiabetic Activity
Research indicates that the compound has potential as an α-glucosidase inhibitor, which is vital for managing blood glucose levels in type 2 diabetes. The IC50 values for related compounds have shown promising results, suggesting that modifications in the structure can enhance inhibitory potency .
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Acarbose | 2.0 | Positive control |
| Compound 32 | 0.07 | 30 times stronger than acarbose |
| Compound 28 | 0.5 | Fourfold higher potency than acarbose |
Antimicrobial Activity
The compound has been evaluated for antibacterial properties against various strains. Studies indicate that compounds with similar structural features exhibit significant antibacterial activity, suggesting a potential role in treating infections .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The presence of the piperidine nucleus is often linked to anticancer activity due to its ability to interact with multiple biological targets involved in tumor growth and metastasis .
Case Studies
- Study on Enzyme Inhibition : A study evaluated several derivatives of piperidine compounds for their ability to inhibit acetylcholinesterase and urease. The results indicated that modifications in the sulfonyl group significantly enhanced inhibitory activity, pointing towards a structure–activity relationship essential for drug design .
- Antidiabetic Evaluation : In a comparative study involving α-glucosidase inhibitors, the compound demonstrated superior efficacy compared to traditional therapies, highlighting its potential as a novel therapeutic agent for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
